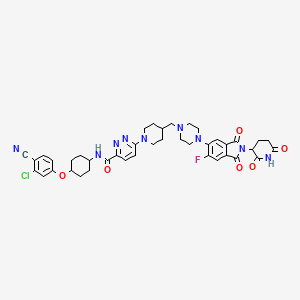

Bavdegalutamide

Description

Properties

CAS No. |

2222112-77-6 |

|---|---|

Molecular Formula |

C41H43ClFN9O6 |

Molecular Weight |

812.3 g/mol |

IUPAC Name |

N-[4-(3-chloro-4-cyanophenoxy)cyclohexyl]-6-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-6-fluoro-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]pyridazine-3-carboxamide |

InChI |

InChI=1S/C41H43ClFN9O6/c42-31-19-28(4-1-25(31)22-44)58-27-5-2-26(3-6-27)45-38(54)33-7-9-36(48-47-33)51-13-11-24(12-14-51)23-49-15-17-50(18-16-49)35-21-30-29(20-32(35)43)40(56)52(41(30)57)34-8-10-37(53)46-39(34)55/h1,4,7,9,19-21,24,26-27,34H,2-3,5-6,8,10-18,23H2,(H,45,54)(H,46,53,55) |

InChI Key |

CLCTZVRHDOAUGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CN4CCN(CC4)C5=C(C=C6C(=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)F)OC8=CC(=C(C=C8)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to PROTAC Technology for Androgen Receptor Degradation

Executive Summary: The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer. While conventional therapies focus on inhibiting AR activity, the emergence of drug resistance, often through AR mutations or overexpression, presents a significant clinical challenge. Proteolysis-Targeting Chimera (PROTAC) technology offers a novel therapeutic modality that circumvents the limitations of traditional inhibitors. Instead of merely blocking the target protein, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the selective degradation and removal of the AR protein. This in-depth guide provides a technical overview of the core principles of AR-targeting PROTACs, summarizes key preclinical and clinical data, details essential experimental protocols, and visualizes the underlying biological and experimental processes.

The Androgen Receptor and the Rise of PROTACs

The Central Role of Androgen Receptor Signaling in Prostate Cancer

The Androgen Receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1][2] Its signaling pathway is pivotal for the normal development and function of the prostate gland.[3] In prostate cancer, the AR signaling axis is a key driver of tumor growth and survival.[3][4] The classical activation pathway involves the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm.[4][5] This binding event triggers a conformational change, dissociation from heat shock proteins, homodimerization, and subsequent translocation into the nucleus.[5] Inside the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[4][5]

Caption: Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway.

Limitations of Conventional AR Antagonists

Standard-of-care treatments for prostate cancer, known as androgen deprivation therapy (ADT), aim to suppress this signaling axis.[6] Second-generation antagonists like enzalutamide competitively bind to the AR's ligand-binding domain (LBD), blocking its activity.[2][7] However, prolonged treatment often leads to resistance through mechanisms such as AR gene amplification, overexpression, or point mutations in the LBD that either restore agonist activity or render antagonists ineffective.[3][7] In these scenarios, the AR protein itself, even in a mutated form, continues to drive disease progression, highlighting the need for a therapeutic strategy that eliminates the protein entirely.

PROTACs: A New Paradigm in Targeted Therapy

Proteolysis-Targeting Chimeras (PROTACs) represent an innovative therapeutic strategy that shifts from occupancy-driven inhibition to event-driven protein degradation.[8][9] First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to harness the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[9][10] This approach offers several advantages over traditional inhibitors, including the ability to target "undruggable" proteins, overcome resistance caused by target overexpression or mutation, and act catalytically at sub-stoichiometric concentrations.[8][11][12]

Core Technology: AR-Targeting PROTACs

Mechanism of Action

An AR-targeting PROTAC is a chimeric molecule composed of three key elements: a ligand that binds to the AR (the protein of interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9][13] The PROTAC works by inducing proximity between the AR and the E3 ligase, forming a ternary complex.[9][14] This proximity enables the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to the AR protein.[9][14] The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in another degradation cycle.[9][15]

Caption: Figure 2: Mechanism of Action for an AR-targeting PROTAC.

Key Components of AR PROTACs

-

AR Ligands (Warheads): The design of AR PROTACs often leverages known AR antagonists. Molecules based on enzalutamide, bicalutamide, and other potent nonsteroidal AR antagonists have been successfully incorporated as "warheads" to ensure specific binding to the AR.[7][9][16] More recent developments include PROTACs that can target specific domains of the AR, such as the N-terminal domain (NTD) or DNA-binding domain (DBD), which may be effective against LBD mutations or splice variants like AR-V7 that lack the LBD.[17]

-

E3 Ligase Ligands: While over 600 E3 ligases exist in human cells, a limited number have been effectively recruited by small-molecule ligands for PROTAC development.[18] For AR PROTACs, the most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[2][19] Ligands for CRBN, such as thalidomide and its analogs (immunomodulatory drugs or IMiDs), are frequently used due to their favorable drug-like properties.[9][16] The clinical candidates ARV-110 and ARV-766 both utilize CRBN-recruiting ligands.[9]

-

Linker: The linker is a critical component that connects the AR warhead and the E3 ligase ligand. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, thereby impacting degradation efficiency (DC50 and Dmax), selectivity, and pharmacokinetic properties.[8] Linker optimization is an empirical process, often involving the synthesis of a series of PROTACs with varying linkers to identify the optimal configuration.[20]

Preclinical and Clinical Landscape of AR PROTACs

Several AR-targeting PROTACs have demonstrated robust preclinical efficacy and have advanced into clinical trials, showing promise in treating metastatic castration-resistant prostate cancer (mCRPC).[8][21]

Prominent AR PROTACs in Development

-

ARV-110 (Bavdegalutamide): Developed by Arvinas, ARV-110 was the first AR-targeting PROTAC to enter clinical trials.[9] It is an orally bioavailable molecule that recruits the CRBN E3 ligase.[9] In preclinical models, ARV-110 induced degradation of over 95% of AR and showed anti-tumor activity in both enzalutamide-sensitive and resistant xenograft models.[7][21] Clinical studies have demonstrated an acceptable safety profile and antitumor activity in patients with mCRPC, particularly those with certain AR mutations.[21]

-

ARV-766: Also from Arvinas, ARV-766 is another oral PROTAC AR degrader that targets both wild-type AR and clinically relevant LBD mutations (e.g., L702H, H875Y, T878A) associated with poor prognosis.[22] In a phase 1/2 study, ARV-766 showed promising clinical activity, with 43% of evaluable patients with AR LBD mutations achieving a PSA decline of ≥50%.[22]

-

Other Investigational PROTACs: Numerous other AR PROTACs are in earlier stages of development. For example, ARCC-4, an enzalutamide-based PROTAC recruiting VHL, displayed a DC50 of 5 nM and effectively degraded clinically relevant AR mutants.[7][23] ARD-61, another VHL-recruiting PROTAC, also showed potent degradation and anti-proliferative effects in enzalutamide-resistant models.[24]

Quantitative Efficacy Data of Selected AR PROTACs

The efficacy of PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).

| PROTAC Name | AR Ligand Base | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Citation(s) |

| ARV-110 | Aryloxy cyclohexane | CRBN | Various | Not specified | >95% | [7][21] |

| ARCC-4 | Enzalutamide | VHL | VCaP | 5 nM | ~98% | [7][23] |

| TD-802 | Tetramethylcyclobutane | CRBN | LNCaP | 12.5 nM | 93% | [8] |

| ARD-2585 | Novel Ligand | CRBN | VCaP | 0.04 nM | >90% | [25] |

| ARD-2585 | Novel Ligand | CRBN | LNCaP | 0.1 nM | >90% | [25] |

| ARD-2051 | Novel Ligand | CRBN | LNCaP / VCaP | 0.6 nM | >90% | [20] |

| MTX-23 | NTD/DBD Ligand | VHL | 22Rv1 | 2 µM (AR-FL) | Not specified | [8][17] |

| MTX-23 | NTD/DBD Ligand | VHL | 22Rv1 | 0.37 µM (AR-V7) | Not specified | [17] |

Table 1: Summary of in vitro degradation potency for selected AR PROTACs.

Overcoming Drug Resistance

A key advantage of AR PROTACs is their ability to overcome common resistance mechanisms. By inducing degradation, PROTACs can eliminate the AR protein regardless of LBD mutations that confer resistance to antagonists like enzalutamide.[7] For instance, ARCC-4 was shown to effectively decrease levels of the AR-F876L mutant, which causes resistance to enzalutamide, whereas enzalutamide treatment actually increased levels of this mutant protein.[7] PROTACs that target regions outside the LBD, such as MTX-23, can degrade splice variants like AR-V7 that are a major source of resistance.[8][17]

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of AR PROTACs requires a series of well-defined experiments.

Caption: Figure 3: General Experimental Workflow for AR PROTAC Evaluation.

In Vitro AR Degradation Assay (Western Blot)

This is the foundational assay to confirm and quantify target protein degradation.

-

Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.

-

Methodology:

-

Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. A positive control (e.g., a known potent degrader) and a negative control (e.g., the AR antagonist warhead alone) should be included. Incubate for a set time, typically 18-24 hours.[16][24]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against AR overnight at 4°C.[24] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin).[24] Quantify band intensities using densitometry software. Normalize AR levels to the loading control and then to the vehicle control. Plot the percentage of remaining AR against the log of the PROTAC concentration and fit a dose-response curve to calculate DC50 and Dmax.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC.

-

Methodology:

-

Cell Seeding: Seed prostate cancer cells in an opaque-walled 96-well plate at an appropriate density.

-

Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.

-

Incubation: Incubate the plate for an extended period, typically 5-7 days, to allow for effects on proliferation to manifest.

-

Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the log of the PROTAC concentration to determine the IC50 value.

-

In Vivo Xenograft Tumor Model Study

This protocol assesses the anti-tumor efficacy of an AR PROTAC in a living organism.

-

Objective: To evaluate the ability of a PROTAC to inhibit tumor growth in vivo.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., male nude or NSG mice).

-

Tumor Implantation: Subcutaneously implant human prostate cancer cells (e.g., VCaP xenografts) into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified average volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, PROTAC at various doses, positive control like enzalutamide).

-

Dosing: Administer the PROTAC via the intended clinical route (e.g., oral gavage) daily or on another specified schedule.[20]

-

Monitoring: Measure tumor volumes (using calipers) and body weights 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot to confirm AR degradation in tumor tissue). Plot the mean tumor volume over time for each group to assess efficacy.

-

Challenges and Future Outlook

Despite the significant promise of AR PROTACs, challenges remain. The high molecular weight and complex structures of PROTACs can lead to poor pharmacokinetic properties, such as low solubility and poor oral bioavailability, although orally active candidates like ARV-110 and ARD-2051 demonstrate that these hurdles can be overcome.[13][20] Another area of active research is expanding the repertoire of usable E3 ligases to overcome potential resistance to CRBN- or VHL-based degraders and to tailor PROTACs to specific tissues where certain E3 ligases are more highly expressed.[18] The development of PROTACs that can degrade AR splice variants and mutants remains a key strategy for treating advanced, resistant prostate cancer.[17]

Conclusion

PROTAC technology represents a transformative approach in the fight against prostate cancer. By inducing the degradation of the Androgen Receptor, these novel therapeutics can effectively shut down the primary driver of the disease and overcome the resistance mechanisms that plague conventional inhibitors. The robust preclinical data and encouraging clinical results for compounds like ARV-110 and ARV-766 validate the potential of this modality. As our understanding of PROTAC design principles deepens and new E3 ligases are harnessed, AR-targeting PROTACs are poised to become a cornerstone of therapy for patients with advanced and resistant prostate cancer.

References

- 1. commerce.bio-rad.com [commerce.bio-rad.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PROTACs: great opportunities for academia and industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PROTACs as Therapeutic Modalities for Drug Discovery in Castration-Resistant Prostate Cancer | Annual Reviews [annualreviews.org]

- 12. The androgen receptor-targeted proteolysis targeting chimera and other alternative therapeutic choices in overcoming the resistance to androgen deprivation treatment in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 14. researchgate.net [researchgate.net]

- 15. scienceopen.com [scienceopen.com]

- 16. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms and targeting of proteosome-dependent androgen receptor degradation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]

- 22. targetedonc.com [targetedonc.com]

- 23. researchgate.net [researchgate.net]

- 24. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Bavdegalutamide (ARV-110) Efficacy: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bavdegalutamide (ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to selectively target and degrade the androgen receptor (AR).[1][2][3] As a key driver of prostate cancer, AR signaling remains a critical therapeutic target.[1][4] However, the emergence of resistance to standard-of-care AR pathway inhibitors, such as abiraterone and enzalutamide, through mechanisms like AR mutation, amplification, and splicing, presents a significant clinical challenge.[1][5][6] Bavdegalutamide offers a novel mechanism of action by hijacking the ubiquitin-proteasome system to induce the degradation of the AR protein, thereby overcoming the limitations of traditional inhibitors.[1][7] This technical guide summarizes the key preclinical data demonstrating the efficacy of bavdegalutamide, details the experimental protocols used in these foundational studies, and provides visual representations of its mechanism and experimental workflows.

Mechanism of Action: Androgen Receptor Degradation

Bavdegalutamide is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][7] This ternary complex formation facilitates the polyubiquitination of the AR, marking it for subsequent degradation by the proteasome.[1][5] This degradation-based mechanism is distinct from the inhibitory action of conventional antiandrogens and has been shown to be effective against wild-type and a range of clinically relevant mutant forms of the AR.[1][6]

Caption: Mechanism of action of Bavdegalutamide in inducing AR degradation.

Quantitative Preclinical Data

The preclinical efficacy of bavdegalutamide has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation and Functional Activity of Bavdegalutamide

| Cell Line | AR Status | Endpoint | Bavdegalutamide | Enzalutamide | Reference |

| LNCaP | Wild-type AR | DC50 (AR Degradation) | ~1 nM | N/A | [5][8] |

| VCaP | Wild-type AR | DC50 (AR Degradation) | ~1 nM | N/A | [5][8] |

| LNCaP (AR-overexpressing) | Wild-type AR | IC50 (PSA Synthesis) | ~10 nM | ~100 nM | [8] |

| T-REx-293 | Stably expressed AR mutants | Degradation | Potent against most mutants | N/A | [8] |

| MCF-7 | Endogenous AR and GR | Selectivity | Degrades AR, not GR (30-300 nM) | N/A | [8][9] |

DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration; N/A: Not Applicable.

Table 2: In Vivo Anti-Tumor Efficacy of Bavdegalutamide in Xenograft Models

| Model | Treatment and Dose (oral, daily) | AR Degradation | Tumor Growth Inhibition (TGI) | Comparison | Reference |

| VCaP Xenograft (castrated mice) | 0.3 mg/kg | 70% | 69% | Enzalutamide: 79% TGI | [8] |

| 1 mg/kg | 87% | 101% | [8] | ||

| 3 mg/kg | >90% | 109% | [8] | ||

| VCaP Xenograft (non-castrated mice) | 1 mg/kg | Not reported | 60% | Enzalutamide: No effect | [8] |

| 3 mg/kg | Not reported | 67% | [8] | ||

| 10 mg/kg | Not reported | 70% | [8] | ||

| TM00298 PDX | Not specified | Substantial | 100% | Enzalutamide: 25% TGI | [5] |

| Enzalutamide-resistant VCaP Xenograft | 3 mg/kg or 10 mg/kg | Not reported | Robust TGI | Enzalutamide: No effect | [5][6] |

| Abiraterone-resistant models | Not specified | Not reported | Robust TGI | Not specified | [1][6] |

PDX: Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments.

In Vitro Cell-Based Assays

-

Cell Lines and Culture: Prostate cancer cell lines LNCaP and VCaP were cultured in appropriate media supplemented with fetal bovine serum. For experiments involving androgen stimulation, cells were cultured in androgen-deprived media before treatment with the synthetic androgen R1881.[5]

-

AR Degradation Assay (Western Blot): Cells were treated with varying concentrations of bavdegalutamide for a specified duration (e.g., 8 hours).[9] Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. AR protein levels were detected using a specific primary antibody, followed by a secondary antibody and chemiluminescent detection. Densitometry was used to quantify AR protein levels relative to a loading control (e.g., GAPDH).

-

PSA Synthesis Inhibition Assay: LNCaP cells overexpressing wild-type AR were stimulated with R1881 in the presence of increasing concentrations of bavdegalutamide or enzalutamide.[8] After a defined incubation period, the concentration of prostate-specific antigen (PSA) in the culture medium was quantified using a commercially available ELISA kit.

-

Apoptosis Assay: The induction of apoptosis was assessed in prostate cancer cell lines following treatment with bavdegalutamide or enzalutamide.[8] This was likely performed using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.

-

Protein Selectivity Assay: To assess the selectivity of bavdegalutamide, VCaP cells were treated with the compound, and whole-cell lysates were analyzed by mass spectrometry to quantify changes in the levels of a large number of proteins.[8][9]

In Vivo Xenograft Studies

Caption: A representative workflow for in vivo xenograft studies of Bavdegalutamide.

-

Animal Models: Studies utilized immunodeficient mice (e.g., male SCID mice) for the engraftment of human prostate cancer cells. For castration models, mice underwent surgical castration prior to tumor cell implantation.

-

Tumor Implantation and Growth: VCaP or other prostate cancer cells were implanted subcutaneously into the flanks of the mice. Tumors were allowed to grow to a predetermined size before the initiation of treatment.

-

Drug Administration: Bavdegalutamide and enzalutamide were formulated for oral administration and dosed daily.[5] A vehicle control group was included in all studies.

-

Efficacy Endpoints: Tumor volumes were measured regularly (e.g., twice weekly) using calipers.[5] Tumor growth inhibition was calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

-

Pharmacodynamic Assessments: To confirm the mechanism of action in vivo, tumors were harvested at the end of the study (e.g., 16 hours after the last dose) and analyzed by Western blot to determine the extent of AR protein degradation.[5][10] Circulating PSA levels were also measured in some models as a biomarker of AR pathway activity.[5]

-

Resistance Models: Enzalutamide-resistant VCaP xenografts were developed by serially propagating tumors in castrated mice continuously treated with enzalutamide until resistance emerged.[5][10]

Summary and Conclusion

The preclinical data for bavdegalutamide provide a strong rationale for its clinical development in prostate cancer. In vitro, bavdegalutamide potently and selectively degrades both wild-type and clinically relevant mutant forms of the androgen receptor.[1] This degradation translates to superior functional activity compared to the AR inhibitor enzalutamide in assays measuring PSA synthesis and apoptosis induction.[6][8] In vivo, bavdegalutamide demonstrates robust, dose-dependent anti-tumor activity in multiple xenograft models, including those resistant to current standards of care like enzalutamide and abiraterone.[1][5][6] The demonstrated ability of bavdegalutamide to degrade the AR and drive tumor regression in resistant settings highlights the potential of this PROTAC technology to address a significant unmet need in the treatment of advanced prostate cancer. These promising preclinical findings have supported the advancement of bavdegalutamide into clinical trials for patients with metastatic castration-resistant prostate cancer.[1][11]

References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Arvinas Announces New Data from Completed Phase 1 Dose Escalation and Ongoing Phase 2 ARDENT Expansion Cohort with Novel PROTAC® Degrader Bavdegalutamide (ARV-110) to be Presented at 2022 ASCO GU Meeting | Arvinas [ir.arvinas.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. urotoday.com [urotoday.com]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. [PDF] Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader | Semantic Scholar [semanticscholar.org]

Bavdegalutamide: A Novel PROTAC Androgen Receptor Degrader for Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastatic castration-resistant prostate cancer (mCRPC) remains a significant clinical challenge, largely driven by persistent androgen receptor (AR) signaling. Resistance to current AR-targeted therapies, such as abiraterone and enzalutamide, frequently arises from AR gene amplification, mutations in the ligand-binding domain (LBD), and the expression of AR splice variants. Bavdegalutamide (formerly ARV-110) is a first-in-class, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to overcome these resistance mechanisms by inducing the degradation of the AR protein. This technical guide provides a comprehensive overview of the preclinical and clinical development of bavdegalutamide, detailing its mechanism of action, experimental validation, and clinical efficacy and safety profile in patients with mCRPC.

Introduction: The Challenge of Androgen Receptor Signaling in CRPC

Androgen receptor signaling is a critical driver of prostate cancer progression.[1][2][3] While androgen deprivation therapy (ADT) is the cornerstone of treatment for advanced prostate cancer, the disease inevitably progresses to a castration-resistant state where AR signaling is reactivated despite low levels of circulating androgens. Second-generation AR signaling inhibitors, such as abiraterone and enzalutamide, have improved outcomes for patients with mCRPC; however, resistance mechanisms invariably emerge.[1][2][3] These include:

-

AR Gene Amplification and Overexpression: Increased levels of the AR protein can sensitize cancer cells to low levels of androgens.[4]

-

AR Ligand-Binding Domain (LBD) Mutations: Mutations in the LBD can alter ligand specificity, converting antagonists into agonists.[4]

-

AR Splice Variants (AR-Vs): Truncated AR isoforms that lack the LBD are constitutively active and do not require androgen binding for their function.[4]

These alterations render existing AR-targeted therapies ineffective, highlighting the need for novel therapeutic strategies that can eliminate the AR protein entirely.

Bavdegalutamide: A PROTAC Androgen Receptor Degrader

Bavdegalutamide is a heterobifunctional small molecule that leverages the body's own ubiquitin-proteasome system to selectively target and degrade the AR protein.[4][5][6] It is composed of a ligand that binds to the AR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex between the AR and the E3 ligase, leading to the polyubiquitination of the AR protein and its subsequent degradation by the 26S proteasome.[4] This event-driven mechanism allows a single molecule of bavdegalutamide to catalytically induce the degradation of multiple AR protein molecules.[1][7]

Mechanism of Action Signaling Pathway

The signaling pathway for bavdegalutamide-mediated AR degradation is depicted below.

Preclinical Data

Bavdegalutamide has demonstrated potent and selective degradation of both wild-type and clinically relevant mutant AR proteins in preclinical studies.[1][2][3]

In Vitro Activity

In prostate cancer cell lines, bavdegalutamide induced robust AR degradation and inhibited cell proliferation at low nanomolar concentrations.[1][2]

| Cell Line | AR Status | Bavdegalutamide DC₅₀ (nM) | Bavdegalutamide IC₅₀ (nM) | Enzalutamide IC₅₀ (nM) | Reference |

| LNCaP | T878A mutation | ~1 | 16.2 | >1000 | [6][8] |

| VCaP | Wild-type (amplified) | ~1 | 1.5 - 20 | >1000 | [6][8] |

DC₅₀: Concentration for 50% maximal degradation. IC₅₀: Concentration for 50% maximal inhibition of proliferation.

Bavdegalutamide was shown to be more potent than enzalutamide in inhibiting the proliferation of VCaP cells.[9] Furthermore, it demonstrated activity against a range of clinically relevant AR LBD mutations.[1]

In Vivo Efficacy

In xenograft models of prostate cancer, orally administered bavdegalutamide resulted in significant tumor growth inhibition.[1][2] In an AR-expressing patient-derived xenograft model, bavdegalutamide led to substantial AR degradation and greater tumor growth inhibition compared to enzalutamide.[1][3] Importantly, robust tumor growth inhibition was also observed in enzalutamide- and abiraterone-resistant prostate cancer animal models.[1][3][5]

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| VCaP | Bavdegalutamide (10 mg/kg) | >100 (regression) | [10] |

| Enzalutamide-resistant VCaP | Bavdegalutamide (10 mg/kg) | Significant inhibition | [9][10] |

Clinical Development: The ARDENT Trial

Bavdegalutamide was the first PROTAC protein degrader to enter human clinical trials for patients with mCRPC (NCT03888612).[1][3][5] The Phase 1/2 ARDENT trial was designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of bavdegalutamide.[11][12]

Study Design

The Phase 1 dose-escalation portion of the trial enrolled heavily pretreated patients with mCRPC who had received a median of 5 prior lines of therapy.[9] The recommended Phase 2 dose (RP2D) was identified as 420 mg orally once daily.[9][12]

The Phase 2 expansion phase enrolled patients into subgroups based on their AR mutation status and prior treatment history.[4][7]

Clinical Efficacy

Bavdegalutamide demonstrated promising anti-tumor activity, particularly in patients with specific AR mutations.

| Patient Subgroup (n) | PSA50 Response Rate (%) | Confirmed RECIST Partial Response | Median rPFS (months) | Reference |

| AR T878X/H875Y mutations (28) | 46 | 2 of 7 evaluable patients | 11.1 (without co-occurring L702H) | [11][13][14] |

| Wild-type AR or other alterations (44) | 11 | 1 confirmed, 3 unconfirmed | Not Reported | [4][12] |

| AR L702H or AR-V7 (25) | 4 | Not Reported | Not Reported | [12] |

| "Less Pretreated" (27) | 22 | Not Reported | Not Reported | [15] |

PSA50: ≥50% reduction in prostate-specific antigen from baseline. RECIST: Response Evaluation Criteria in Solid Tumors. rPFS: radiographic Progression-Free Survival.

These results suggest that patients with tumors harboring AR T878X/H875Y mutations are particularly sensitive to bavdegalutamide.[9][11][16] The presence of the AR L702H mutation appeared to diminish the efficacy of bavdegalutamide.[13][17]

Safety and Tolerability

Bavdegalutamide was generally well-tolerated at the 420 mg once-daily dose.[9] The majority of treatment-related adverse events (TRAEs) were Grade 1 or 2, and there were no Grade 4 or higher TRAEs reported.[16][13][17] Dose reductions and discontinuations due to TRAEs were infrequent.[18]

Experimental Protocols

AR Degradation Assay (Western Blot)

This protocol describes a general method for assessing AR protein degradation in prostate cancer cell lines following treatment with bavdegalutamide.

-

Cell Culture: LNCaP or VCaP cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM, respectively) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of bavdegalutamide or vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the treatment for a specified period (e.g., 24 hours).

-

Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Cell Proliferation Assay

This protocol outlines a method to determine the effect of bavdegalutamide on the proliferation of prostate cancer cells.

-

Cell Seeding: VCaP cells are seeded in 96-well plates at a density of 20,000 cells per well in 150 µL of phenol red-free DMEM supplemented with 5% charcoal-stripped FBS.[9] The plates are incubated at 37°C for 3 days.[9]

-

Treatment: Cells are treated with 50 µL of a 4x concentrated solution of bavdegalutamide or a control compound (e.g., enzalutamide) to achieve the desired final concentrations in the presence of 0.1 nmol/L R1881 (a synthetic androgen).[9]

-

Incubation: The treated cells are incubated at 37°C for 4 days.[9]

-

Viability Measurement: After the incubation period, CellTiter-Glo® reagent is added to each well.[9] The plates are shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature.[9]

-

Data Acquisition: Luminescence is measured using a plate reader. The IC₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of bavdegalutamide in a mouse xenograft model.

-

Animal Model: Male immunodeficient mice (e.g., CB17/SCID) are used.

-

Cell Implantation: VCaP or LNCaP cells are suspended in a solution of media and Matrigel and subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Treatment Initiation: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

Drug Administration: Bavdegalutamide is administered orally at specified doses (e.g., 3 mg/kg or 10 mg/kg) daily for a defined period (e.g., 28 days).[9][10] The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment groups to the control group.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess AR protein levels by Western blot to confirm target engagement.

Future Directions and Conclusion

Bavdegalutamide represents a promising novel therapeutic strategy for patients with mCRPC, particularly for those whose tumors harbor specific AR mutations that confer resistance to current therapies. The clinical data from the ARDENT trial have provided strong proof-of-concept for the utility of PROTAC-mediated AR degradation in this patient population.

Future research will likely focus on:

-

Pivotal Trials: Initiating a pivotal trial for bavdegalutamide in a molecularly defined patient population (e.g., those with AR T878X/H875Y mutations) to support regulatory approval.

-

Combination Therapies: Exploring the combination of bavdegalutamide with other agents, such as abiraterone, to potentially enhance its anti-tumor activity and overcome resistance.[19]

-

Earlier Lines of Therapy: Investigating the efficacy of bavdegalutamide in less heavily pretreated patients with mCRPC and potentially in earlier stages of prostate cancer.[4]

-

Next-Generation AR Degraders: The development of second-generation AR PROTAC degraders, such as ARV-766, which may have an improved degradation profile against a broader range of AR mutations, including L702H.[17]

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

- 3. Phosphorylation-dependent ubiquitylation and degradation of androgen receptor by Akt require Mdm2 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]

- 9. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. onclive.com [onclive.com]

- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]

- 15. urotoday.com [urotoday.com]

- 16. 三重複合体の形成 [promega.jp]

- 17. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]

- 18. Detecting predictive androgen receptor modifications in circulating prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ir.arvinas.com [ir.arvinas.com]

A Deep Dive into the Androgen Receptor Selectivity of Bavdegalutamide (ARV-110)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Bavdegalutamide, also known as ARV-110, represents a paradigm shift in androgen receptor (AR) targeted therapy for prostate cancer. As a PROteolysis TArgeting Chimera (PROTAC), it does not merely inhibit the AR but orchestrates its complete destruction. This unique mechanism of action hinges on its ability to selectively target the AR for degradation, a critical attribute for maximizing therapeutic efficacy while minimizing off-target effects. This technical guide provides a comprehensive investigation into the selectivity of Bavdegalutamide for the androgen receptor, detailing the underlying molecular interactions, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

The PROTAC Mechanism: Hijacking the Cellular Machinery

Bavdegalutamide is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[1][2][3] One end is a ligand that specifically binds to the androgen receptor, while the other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN).[2][4][5][6][7] This dual binding brings the AR into close proximity with the E3 ligase, forming a ternary complex. This induced proximity allows the E3 ligase to tag the AR with a chain of ubiquitin molecules. The cell's proteasome then recognizes this polyubiquitin tag as a signal for destruction, leading to the degradation of the entire AR protein.[1][2] This catalytic process, where a single Bavdegalutamide molecule can trigger the degradation of multiple AR proteins, distinguishes it from traditional inhibitors that require sustained occupancy of the target's active site.[2]

Quantitative Assessment of Selectivity and Potency

The efficacy and safety of Bavdegalutamide are rooted in its high potency and selectivity for the androgen receptor. This has been quantified through various in vitro assays.

Binding Affinity and Degradation Potency

Bavdegalutamide demonstrates a high binding affinity for the androgen receptor, reported to be approximately five times higher than that of the established AR antagonist, enzalutamide.[2] This strong binding is a prerequisite for its degradation activity. The potency of degradation is measured by the half-maximal degradation concentration (DC50), the concentration of the drug required to degrade 50% of the target protein. Bavdegalutamide robustly degrades AR in various prostate cancer cell lines with nanomolar potency.[4][5]

| Parameter | Cell Line | Value | Reference |

| Binding Affinity | - | ~5x higher than enzalutamide | [2] |

| DC50 | LNCaP, VCaP | ~1 nM | [2][8] |

| DC50 | General | < 1 nM | [9][10] |

| Max Degradation (Dmax) | LNCaP, VCaP | >95% | [2] |

| In Vivo Degradation | Mouse Xenograft | >90% (at 1 mg/kg) | [1][8][10] |

Selectivity Profile

A crucial aspect of a targeted therapy is its selectivity for the intended target over other structurally similar proteins. The androgen receptor is part of the nuclear hormone receptor family, which includes the glucocorticoid receptor (GR). To assess selectivity, studies have investigated Bavdegalutamide's effect on GR.

| Target Protein | Cell Line | Result | Conclusion | Reference |

| Androgen Receptor (AR) | MCF-7 | Degraded | Target engaged | [2] |

| Glucocorticoid Receptor (GR) | MCF-7 | Not Degraded | Selective against GR | [2] |

Furthermore, whole-cell lysate proteomic studies have confirmed the high selectivity of Bavdegalutamide for the androgen receptor in VCaP cells.[1] These studies show that at concentrations effective for AR degradation, the levels of other cellular proteins remain largely unchanged, underscoring the specific nature of the drug's action.

Experimental Protocols for Selectivity Determination

The quantitative data presented above are the result of a series of well-defined experimental procedures designed to probe the interaction between Bavdegalutamide and its cellular targets.

AR Binding Assay

To determine the relative binding affinity, a competitive binding assay is typically employed. This involves incubating a source of AR protein (e.g., cell lysate or purified protein) with a radiolabeled or fluorescently tagged AR ligand. Unlabeled Bavdegalutamide is then added at increasing concentrations to compete for binding with the labeled ligand. The concentration of Bavdegalutamide that displaces 50% of the labeled ligand (IC50) is determined, providing a measure of its binding affinity relative to other compounds like enzalutamide.

AR Degradation Assays (Western Blotting)

The most direct method to quantify protein degradation is Western blotting.

-

Cell Culture and Treatment: Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured under standard conditions. The cells are then treated with varying concentrations of Bavdegalutamide (or a vehicle control like DMSO) for a specified duration (e.g., 4, 8, or 24 hours).

-

Cell Lysis: After treatment, the cells are washed and lysed to release total cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the androgen receptor. A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is then added.

-

Detection: A chemiluminescent substrate is applied, and the resulting signal, which is proportional to the amount of AR protein, is captured. A loading control protein (e.g., GAPDH or β-actin) is also probed to normalize the data.

-

Analysis: The intensity of the AR bands is quantified and normalized to the loading control. The percentage of remaining AR relative to the vehicle-treated control is plotted against the drug concentration to determine the DC50 value.

Proteomic Screen

To assess selectivity on a global scale, unbiased proteomic approaches are used.

-

Cell Treatment: VCaP cells are treated with Bavdegalutamide or a vehicle control.

-

Lysis and Digestion: Cells are lysed, and the proteins are extracted and digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is used to identify and quantify thousands of proteins across the different treatment groups. By comparing the protein abundance in Bavdegalutamide-treated cells to control cells, researchers can identify which proteins are significantly downregulated. High selectivity is demonstrated if only the AR and its known downstream targets are significantly reduced, while the vast majority of other proteins remain unaffected.

Functional Assays

The functional consequences of AR degradation are evaluated to confirm that the observed protein loss translates to a biological effect.

-

PSA Suppression Assay: Since the gene for prostate-specific antigen (PSA) is a direct transcriptional target of AR, measuring PSA levels serves as a functional readout of AR activity. This is typically done by collecting the cell culture medium or cell lysates and quantifying PSA levels using an ELISA kit.

-

Cell Proliferation and Apoptosis Assays: To determine the effect on cancer cell viability, proliferation assays (e.g., measuring ATP levels with CellTiter-Glo®) and apoptosis assays (e.g., measuring caspase-3/7 activity) are performed on prostate cancer cells following treatment with Bavdegalutamide.[2][4][5]

Conclusion and Clinical Implications

The extensive preclinical evaluation of Bavdegalutamide confirms its status as a potent and highly selective degrader of the androgen receptor.[1] Through a combination of high binding affinity and specific recruitment of the cereblon E3 ligase, it efficiently eliminates AR protein in prostate cancer cells. Quantitative proteomics and targeted assays demonstrate a clean selectivity profile, with minimal impact on other cellular proteins, including the closely related glucocorticoid receptor.[2]

This high degree of selectivity is paramount to its clinical potential. It allows for potent degradation of both wild-type AR and clinically relevant mutant forms that drive resistance to conventional therapies like enzalutamide.[4][5][11] The ability to specifically eradicate the driver of prostate cancer progression while sparing other essential proteins underpins the promising efficacy and manageable safety profile observed in clinical trials.[11][12][13] Therefore, the selective targeting of the androgen receptor is the core attribute that establishes Bavdegalutamide as a significant advancement in the treatment of metastatic castration-resistant prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeting androgen receptor and the variants by an orally bioavailable Proteolysis Targeting Chimeras compound in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. urotoday.com [urotoday.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bavdegalutamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. onclive.com [onclive.com]

- 12. Arvinas PROTAC® Protein Degrader Bavdegalutamide (ARV-110) Continues to Demonstrate Clinical Benefit in Men with Metastatic Castration-Resistant Prostate Cancer | Arvinas [ir.arvinas.com]

- 13. urotoday.com [urotoday.com]

Methodological & Application

Application Notes: In Vitro Assessment of Bavdegalutamide (ARV-110) Activity

For Research Use Only.

Introduction

Bavdegalutamide, also known as ARV-110, is a potent and selective PROteolysis TArgeting Chimera (PROTAC) designed to target the Androgen Receptor (AR) for degradation.[1][2][3] AR signaling is a critical driver of prostate cancer progression.[4][5] While therapies targeting this pathway are initially effective, resistance often develops through mechanisms such as AR mutation, amplification, or the expression of splice variants.[1][5][6] Bavdegalutamide offers an alternative mechanism of action to traditional inhibitors by hijacking the cell's own ubiquitin-proteasome system to specifically eliminate the AR protein, including clinically relevant mutants.[1][7][8]

This heterobifunctional molecule consists of a ligand that binds to the AR and another ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][8][9] This proximity induces the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.[10][11][12] This degradation-based approach has shown higher activity in preclinical models compared to AR antagonists like enzalutamide, particularly in contexts of AR overexpression or mutation.[1][7]

These application notes provide detailed protocols for the in vitro assessment of Bavdegalutamide's activity, focusing on its primary mechanism of AR degradation and its downstream functional consequences in prostate cancer cell lines.

Mechanism of Action: PROTAC-Mediated Degradation

Bavdegalutamide forms a ternary complex between the Androgen Receptor (POI - Protein of Interest) and the E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin (Ub) from the E2 ubiquitin-conjugating enzyme to the AR. The polyubiquitinated AR is then recognized and degraded by the proteasome. The Bavdegalutamide molecule is subsequently released to engage in another degradation cycle, acting in a catalytic manner.[10][11][13]

Quantitative In Vitro Activity

The activity of Bavdegalutamide has been quantified across various prostate cancer cell lines. Key metrics include the half-maximal degradation concentration (DC₅₀), which measures the potency of AR degradation, and the half-maximal inhibitory concentration (IC₅₀), which measures the inhibition of cell proliferation or downstream signaling.

| Cell Line | Assay Type | Metric | Value (nM) | Reference |

| VCaP | AR Degradation | DC₅₀ | ~1 | [7][8][14] |

| LNCaP | AR Degradation | DC₅₀ | ~1 | [7][8] |

| LNCaP (AR-overexpressing) | PSA Synthesis Inhibition | IC₅₀ | 10 | [7] |

| VCaP | Cell Proliferation | IC₅₀ | 0.86 µM (860 nM) | [15] |

| 22Rv1 | Cell Proliferation | IC₅₀ | 14.85 µM (14850 nM) | [15] |

Note: Potency can vary based on experimental conditions, including treatment duration and cell passage number.

Experimental Protocols

The following protocols provide a framework for assessing Bavdegalutamide's in vitro activity. An overarching experimental workflow is depicted below.

Protocol 1: AR Protein Degradation by Western Blot

This protocol quantifies the reduction in AR protein levels following treatment with Bavdegalutamide.

1. Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP)

-

Complete cell culture medium

-

Bavdegalutamide (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies: Anti-AR, Anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

SDS-PAGE equipment and consumables

2. Procedure:

-

Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of Bavdegalutamide in culture medium. A typical concentration range is 0.1 nM to 1000 nM. Include a DMSO vehicle control.

-

Incubation: Aspirate the medium from the cells and add the Bavdegalutamide-containing medium. Incubate for a specified period (e.g., 4, 8, or 24 hours). A 4-hour timepoint is sufficient to observe significant degradation.[7]

-

Cell Lysis: Aspirate medium, wash cells twice with cold PBS, and add 100-150 µL of cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary anti-AR antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and add ECL substrate.

-

-

Detection: Image the blot using a chemiluminescence detection system. Re-probe the membrane with a loading control antibody (e.g., β-actin).

-

Analysis: Quantify band intensities using image analysis software. Normalize AR band intensity to the loading control. Calculate the percentage of AR degradation relative to the vehicle control for each concentration and determine the DC₅₀ value using non-linear regression.

Protocol 2: Cell Viability Assessment

This protocol measures the effect of AR degradation on the proliferation and viability of prostate cancer cells.

1. Materials:

-

Prostate cancer cell lines

-

Complete cell culture medium

-

Bavdegalutamide (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

2. Procedure:

-

Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

-

Treatment: Prepare serial dilutions of Bavdegalutamide in culture medium and add them to the wells. Include a vehicle control (DMSO) and a "no cells" background control.

-

Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 72-120 hours).

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Detection: Measure luminescence using a plate reader.

-

Analysis: Subtract the average background luminescence from all sample readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the log of Bavdegalutamide concentration and calculate the IC₅₀ value using a non-linear regression model.

Protocol 3: AR Transcriptional Activity (PSA Expression)

This protocol assesses the functional consequence of AR degradation by measuring the expression of a key AR target gene, Prostate-Specific Antigen (PSA, gene name KLK3). This can be done via RT-qPCR for mRNA levels or ELISA for secreted protein levels.

1. Materials (RT-qPCR Method):

-

Materials from Protocol 1 (Steps 1-3)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for KLK3 and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

2. Procedure (RT-qPCR Method):

-

Cell Treatment: Follow steps 1-3 from Protocol 1, treating cells in 6-well plates for 24-48 hours.

-

RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity.

-

cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) for all samples.

-

qPCR: Set up qPCR reactions using primers for KLK3 and the housekeeping gene. Run the reactions on a qPCR instrument.

-

Analysis: Calculate the change in KLK3 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control. Plot the percentage of inhibition against drug concentration to determine the IC₅₀ for transcriptional repression.

References

- 1. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. urotoday.com [urotoday.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]

- 13. portlandpress.com [portlandpress.com]

- 14. ascopubs.org [ascopubs.org]

- 15. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]

Application Notes and Protocols for Measuring Androgen Receptor (AR) Degradation by ARV-110

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell-based assays to measure the degradation of the Androgen Receptor (AR) mediated by the PROTAC® (Proteolysis Targeting Chimera) molecule, ARV-110 (Bavdegalutamide). ARV-110 is a first-in-class, orally bioavailable AR degrader developed for the treatment of prostate cancer. It functions by recruiting the cereblon (CRBN) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.

This document outlines the principles behind the key assays, provides step-by-step protocols for their implementation, presents quantitative data for expected results, and includes diagrams to visualize the underlying biological pathways and experimental workflows.

Mechanism of Action of ARV-110

ARV-110 is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the CRBN E3 ubiquitin ligase, connected by a linker. This tripartite complex formation brings the AR in close proximity to the E3 ligase, facilitating the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, thereby eliminating the receptor protein from the cell. This mechanism of action is distinct from traditional AR inhibitors that only block its function.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of ARV-110 in preclinical models.

Table 1: In Vitro Degradation of Androgen Receptor by ARV-110

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Reference(s) |

| VCaP | Wild-type, Amplified | ~1 | >95 | |

| LNCaP | T878A mutant | <1 | >95 | |

| 22Rv1 | AR-V7 splice variant | Less effective | - |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Functional Effects of ARV-110 in Prostate Cancer Cell Lines

| Assay | Cell Line | IC50 (nM) | Effect | Reference(s) |

| Cell Proliferation | VCaP | ~1 | Inhibition of proliferation | |

| PSA Expression | LNCaP, VCaP | Low nM | Suppression | |

| Apoptosis | VCaP | Low nM | Induction |

IC50: Half-maximal inhibitory concentration. PSA: Prostate-Specific Antigen.

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to measure AR degradation by ARV-110.

Western Blot for AR Degradation

This protocol describes the detection and quantification of AR protein levels in prostate cancer cell lines following treatment with ARV-110.

Materials:

-

Prostate cancer cell lines (e.g., VCaP, LNCaP)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

ARV-110 (Bavdegalutamide)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against AR (e.g., rabbit anti-AR)

-

Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Seeding: Seed VCaP or LNCaP cells in 6-well plates at a density of 0.5-1 x 10^6 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of ARV-110 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for the desired time period (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in 100-200 µL of RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR and the loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and add ECL substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the AR signal to the loading control.

ELISA for Prostate-Specific Antigen (PSA) Secretion

This protocol measures the level of secreted PSA, a downstream target of AR signaling, in the cell culture supernatant. A decrease in PSA levels indicates inhibition of AR function, which can be a consequence of AR degradation.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP)

-

Cell culture medium (e.g., RPMI-1640) with charcoal-stripped FBS

-

ARV-110

-

DMSO (vehicle control)

-

Human PSA ELISA Kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in medium containing charcoal-stripped FBS.

-

Treatment: After 24 hours, treat the cells with increasing concentrations of ARV-110 or DMSO.

-

Supernatant Collection: After 48-72 hours of treatment, carefully collect the cell culture supernatant.

-

ELISA: Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop color.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of PSA in each sample using the standard curve.

AR-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of the AR. Degradation of AR by ARV-110 will lead to a decrease in the expression of a reporter gene (luciferase) that is under the control of an androgen response element (ARE).

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, or AR-negative cells like PC-3 or DU145 for co-transfection)

-

AR expression vector (if using AR-negative cells)

-

ARE-luciferase reporter vector

-

Transfection reagent

-

ARV-110

-

Dihydrotestosterone (DHT) or other androgen agonist

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Transfection: Co-transfect the cells with the ARE-luciferase reporter vector and, if necessary, the AR expression vector using a suitable transfection reagent. A control vector (e.g., Renilla luciferase) can be co-transfected for normalization.

-

Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

-

Treatment: Treat the cells with ARV-110 for a specified period (e.g., 16-24 hours).

-

Androgen Stimulation: Stimulate the cells with an AR agonist like DHT (e.g., 10 nM) for the final 16-24 hours of the experiment.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in ARV-110-treated cells compared to control cells indicates AR degradation and subsequent loss of transcriptional activity.

Immunofluorescence for AR Localization and Expression

This protocol allows for the visualization of AR protein within cells, providing information on its expression level and subcellular localization.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP) grown on coverslips

-

ARV-110

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against AR

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with ARV-110 as described in the Western blot protocol.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with blocking buffer.

-

Antibody Staining: Incubate with the primary AR antibody, followed by the fluorophore-conjugated secondary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. A reduction in the AR-specific fluorescence signal in ARV-110-treated cells compared to controls indicates AR degradation.

These protocols provide a robust framework for assessing the efficacy of ARV-110 in degrading the Androgen Receptor in a cell-based setting. For optimal results, it is recommended to titrate antibody concentrations and incubation times for each specific cell line and experimental setup.

Application Notes and Protocols for In Vivo Studies of Bavdegalutamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of Bavdegalutamide (ARV-110), a potent and selective PROteolysis TArgeting Chimera (PROTAC) androgen receptor (AR) degrader. This document outlines the mechanism of action, key preclinical findings, and detailed protocols for utilizing animal models to study the efficacy and pharmacodynamics of this compound.

Introduction to Bavdegalutamide

Bavdegalutamide is a heterobifunctional small molecule designed to induce the degradation of the androgen receptor, a key driver of prostate cancer.[1][2][3][4][5][6][7][8][9] Unlike traditional AR inhibitors that block the receptor's function, Bavdegalutamide recruits the E3 ubiquitin ligase cereblon to tag the AR for proteasomal degradation, thereby eliminating the receptor protein.[1][3][5][6][7][8][9] This mechanism of action has shown promise in overcoming resistance to standard-of-care anti-androgen therapies.[1][3][4][5][7][9] Preclinical studies have demonstrated its ability to degrade both wild-type and clinically relevant mutant forms of AR.[1][3][4][5][7][9]

Mechanism of Action: PROTAC-Mediated AR Degradation

Bavdegalutamide functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[2] The molecule consists of two key moieties connected by a linker: one end binds to the androgen receptor, and the other binds to the E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[10] This catalytic process allows a single molecule of Bavdegalutamide to induce the degradation of multiple AR proteins.[3][5]

In Vivo Animal Models

The in vivo efficacy of Bavdegalutamide has been evaluated in various prostate cancer xenograft models, including those resistant to current therapies.

Cell Line-Derived Xenograft (CDX) Models

-

VCaP Xenografts: This model is widely used as it expresses high levels of wild-type AR. Studies have shown significant tumor growth inhibition and AR degradation in both castrated and intact mice bearing VCaP xenografts treated with Bavdegalutamide.[5][11]

-

Enzalutamide-Resistant VCaP Xenografts: To model clinical resistance, enzalutamide-resistant VCaP xenografts have been developed. Bavdegalutamide has demonstrated robust anti-tumor activity in these models, highlighting its potential to treat resistant disease.[3][5][12][13][14]

Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, provide a more clinically relevant setting. Bavdegalutamide has shown significant tumor growth inhibition and AR degradation in AR-expressing PDX models.[4][15][16][17]

Summary of Preclinical In Vivo Data

The following tables summarize the key quantitative data from preclinical studies of Bavdegalutamide in various animal models.

Table 1: Tumor Growth Inhibition (TGI) in Xenograft Models

| Animal Model | Treatment Group | Dose and Schedule | TGI (%) | Citation |

| Castrated VCaP Xenograft | Bavdegalutamide | 3 mg/kg, PO, QD | Not specified, significant | [11] |

| Enzalutamide | 20 mg/kg, PO, QD | Less than Bavdegalutamide | [11] | |

| Intact VCaP Xenograft | Bavdegalutamide | 10 mg/kg, PO, QD | ~100% | [5] |

| Enzalutamide | 20 mg/kg, PO, QD | ~25% | [5] | |

| Enzalutamide-Resistant VCaP | Bavdegalutamide | 3 mg/kg, PO, QD | 70% | [16] |

| Bavdegalutamide | 10 mg/kg, PO, QD | 60% | [16] | |

| AR-Expressing PDX (TM00298) | Bavdegalutamide | Not specified | 100% | [5][15] |

| Enzalutamide | Not specified | 25% | [5][15] |

Table 2: Androgen Receptor (AR) Degradation in Xenograft Models

| Animal Model | Treatment Group | Dose and Schedule | AR Degradation (%) | Citation |

| Castrated VCaP Xenograft | Bavdegalutamide | 0.3 mg/kg, PO, QD x 3 days | 70% | [5] |

| Bavdegalutamide | 1 mg/kg, PO, QD x 3 days | 87% | [5] | |

| Bavdegalutamide | 3 mg/kg, PO, QD x 3 days | 90% | [5] | |

| Mouse Xenograft (unspecified) | Bavdegalutamide | 1 mg/kg, PO, QD | >90% | [17] |

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with Bavdegalutamide.

VCaP Xenograft Model Protocol

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. urotoday.com [urotoday.com]

- 10. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. portlandpress.com [portlandpress.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of Androgen Receptor (AR) Levels Following Bavdegalutamide Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of Androgen Receptor (AR) degradation upon treatment with Bavdegalutamide (ARV-110), a potent and selective Proteolysis Targeting Chimera (PROTAC) AR degrader. The protocols outlined below are essential for researchers in oncology and drug development focusing on therapies for prostate cancer.

Introduction